8-methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
The compound 8-methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline belongs to the pyrazolo[4,3-c]quinoline family, a tricyclic heterocyclic system known for its diverse pharmacological activities. Its structure features a pyrazole ring fused with a quinoline core, substituted with methoxy groups at positions 1 and 8 and a phenyl group at position 2. These substituents influence electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
8-methoxy-1-(4-methoxyphenyl)-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2/c1-28-18-10-8-17(9-11-18)27-24-20-14-19(29-2)12-13-22(20)25-15-21(24)23(26-27)16-6-4-3-5-7-16/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPYJQBRJWCZLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a suitable solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazoloquinolines exhibit significant anticancer properties. Various derivatives of this compound have been synthesized and tested against different cancer cell lines. For example, studies have shown that modifications to the pyrazoloquinoline structure can enhance cytotoxicity against breast cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazolo[4,3-c]quinolines have been reported to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases . The presence of methoxy groups in this compound may enhance its anti-inflammatory activity by improving solubility and bioavailability.
Antimicrobial Activity
Several studies have explored the antimicrobial potential of pyrazoloquinolines. The compound has shown effectiveness against a range of bacteria and fungi, indicating its potential as a lead compound in the development of new antimicrobial agents . The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Synthesis and Structural Characterization
The synthesis of 8-methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. Methods such as Friedländer condensation have been employed to construct the pyrazoloquinoline framework . Characterization techniques like NMR spectroscopy and single-crystal X-ray diffraction are crucial for confirming the structure and purity of the synthesized compounds .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a derivative of 8-methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline exhibited potent activity against MCF-7 breast cancer cells. The compound induced apoptosis through the activation of caspase pathways and significantly inhibited tumor growth in xenograft models .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the anti-inflammatory effects were assessed using lipopolysaccharide-stimulated macrophages. The results indicated that this pyrazoloquinoline derivative significantly reduced the production of TNF-alpha and IL-6, suggesting its potential use in managing inflammatory conditions .
Mechanism of Action
The mechanism of action of 8-methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. It can inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The compound’s structure allows it to fit into the active sites of enzymes or receptors, thereby blocking or altering their function. This interaction can trigger a cascade of cellular events, ultimately resulting in the desired therapeutic effect .
Comparison with Similar Compounds
Substituent Effects on Position 1
- Target Compound: A 4-methoxyphenyl group at position 1 provides electron-donating methoxy substituents, enhancing aromatic π-π stacking interactions while improving solubility compared to non-polar groups.
- 1-(3-Nitrophenyl) Analog (BA69189): Replacing the 4-methoxyphenyl with a 3-nitrophenyl group introduces a strong electron-withdrawing nitro group. The molecular weight increases slightly (396.40 g/mol vs. ~377.42 g/mol), which may affect pharmacokinetics .
- 1-(4-Chlorophenyl)-8-Fluoro Derivative : A chloro substituent at position 1 (electron-withdrawing) combined with fluorine at position 8 (small, lipophilic) may enhance blood-brain barrier penetration but reduce solubility. This derivative’s anti-inflammatory activity (IC50 in submicromolar range) highlights the importance of halogen positioning .
Substituent Effects on Position 8
- The 4-fluorophenyl group at position 3 introduces moderate electron-withdrawing effects, which could stabilize charge-transfer interactions. This compound’s molecular weight (307.33 g/mol) is lower than the target compound, suggesting better bioavailability .
- 8-Bromo-1-(4-tert-Butylphenyl) Analog : A bromine atom at position 8 and a bulky tert-butyl group at position 1 significantly increase molecular weight (456.39 g/mol), likely reducing metabolic clearance. Bromine’s polarizability may enhance halogen bonding in target proteins .
Substituent Effects on Position 3
- 3-(4-Hydroxyphenyl) Derivative (2i) : A hydroxyl group at position 3 (4-hydroxyphenyl) in compound 2i improves hydrogen-bonding capacity, contributing to its potent anti-inflammatory activity (IC50 ~1400W level). However, hydroxyl groups may increase susceptibility to oxidative metabolism compared to the target compound’s methoxy group .
- 3-(4-Fluorophenyl) Derivative : Fluorine’s electronegativity enhances stability against metabolic degradation while maintaining moderate lipophilicity. This substituent is common in CNS-targeting drugs due to its balance of size and electronic effects .
Pharmacological Activity Comparison
Key Observations :
- Electron-Donating Groups : Methoxy and hydroxyl groups at positions 1 and 3 enhance interactions with polar residues in enzymes or receptors, as seen in compound 2i’s high potency .
- Halogen Effects : Fluorine and chlorine improve metabolic stability and membrane permeability, critical for CNS penetration .
Biological Activity
8-Methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound belonging to the class of quinoline derivatives. This compound is notable for its diverse biological activities and potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments. The dual presence of pyrazole and quinoline moieties in its structure enhances its pharmacological profile, making it a subject of extensive research.
Structure and Composition
The compound's IUPAC name is 8-methoxy-1-(4-methoxyphenyl)-3-phenylpyrazolo[4,3-c]quinoline, with a molecular formula of C24H19N3O2. Its molecular weight is approximately 365.43 g/mol. The structural uniqueness arises from the combination of the methoxy groups and the pyrazoloquinoline framework, which contributes to its biological activity.
Synthesis
The synthesis typically involves multi-step reactions starting from readily available precursors, such as cyclization of 2-chloroquinoline derivatives with phenylhydrazine in suitable solvents like 1-pentanol, followed by N-alkylation processes. This approach allows for the efficient production of the compound while maintaining high purity levels.
The biological activity of 8-methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is primarily attributed to its ability to interact with specific molecular targets. It can inhibit certain enzymes or modulate receptor activity, which leads to various therapeutic effects. For example, it has been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key players in inflammatory responses .
Anti-Cancer Activity
Research has demonstrated that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-cancer properties. A study indicated that compounds similar to 8-methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can suppress the growth of A549 lung cancer cells through mechanisms such as cell cycle arrest and autophagy induction . The inhibition of cell proliferation was dose-dependent, highlighting the compound's potential as an anti-cancer agent.
Anti-Inflammatory Effects
The anti-inflammatory properties have been evaluated through in vitro studies using RAW 264.7 cells stimulated by lipopolysaccharide (LPS). The compound demonstrated significant inhibition of nitric oxide production, comparable to established anti-inflammatory drugs . This suggests that it may serve as a valuable candidate for treating inflammatory diseases.
Similar Compounds
To understand the uniqueness of 8-methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, it is essential to compare it with other compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Quinoline | Single nitrogen ring | Broad-spectrum anti-infective |
| Pyrazole | Five-membered ring | Antimicrobial |
| 8-Quinolinamines | Quinoline derivative | Anti-cancer |
| 8-Methoxy-1-(4-Methoxyphenyl)-3-phenyl | Pyrazoloquinoline | Anti-inflammatory, Anti-cancer |
This table illustrates how 8-methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline combines features from both quinoline and pyrazole derivatives to provide distinct biological activities.
Study on Anti-Cancer Activity
A recent study focused on the antiproliferative effects of pyrazolo[4,3-c]quinoline derivatives against various cancer cell lines. The results indicated that modifications in the structure could enhance selectivity and potency against specific tumor types. For instance, one derivative exhibited an IC50 value lower than 1 µM against erythroleukemia cells while maintaining low toxicity towards normal cells .
Evaluation of Anti-Inflammatory Properties
Another significant study assessed the anti-inflammatory effects by measuring nitric oxide levels in LPS-induced RAW 264.7 cells treated with various pyrazolo[4,3-c]quinoline derivatives. The findings revealed that certain compounds could inhibit NO production effectively, suggesting their potential for developing new anti-inflammatory therapies .
Q & A
Q. What are the key synthetic pathways for 8-methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline?
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of substituted phenylhydrazines with quinoline precursors to form the pyrazoloquinoline core .
- Step 2: Functionalization via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce methoxy and phenyl groups .
- Step 3: Final purification via recrystallization or column chromatography to achieve >95% purity .
Critical parameters include temperature control (60–120°C), solvent choice (DMF or ethanol), and catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions) .
Q. Which analytical techniques are essential for structural characterization of this compound?
- X-ray crystallography: Determines crystal packing and bond angles (e.g., orthorhombic system with space group P2₁2₁2₁) .
- NMR spectroscopy:
- ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- 2D NMR (COSY, HSQC) resolves complex coupling in the fused ring system .
- Mass spectrometry (HRMS): Validates molecular weight (e.g., m/z 423.16 for C₂₄H₂₀N₂O₂⁺) .
Q. What preliminary biological activities are reported for pyrazoloquinoline analogs?
- Anti-inflammatory activity: Inhibition of COX-2 (IC₅₀ = 0.39 μM in fluorinated analogs) via competitive binding to the active site .
- Anticancer potential: Induction of apoptosis in HeLa cells (IC₅₀ = 1.00 μM) through caspase-3 activation .
- Antimicrobial effects: Moderate activity against S. aureus (MIC = 25 μg/mL) due to membrane disruption .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent optimization: Replacing DMF with ionic liquids reduces side reactions (yield increases from 65% to 82%) .
- Catalyst screening: Pd(OAc)₂ with XPhos ligand enhances coupling efficiency (TOF = 1,200 h⁻¹) .
- Microwave-assisted synthesis: Reduces reaction time from 24 hours to 2 hours while maintaining >90% yield .
- Byproduct mitigation: Use of scavenger resins (e.g., QuadraSil™ AP) removes unreacted halides .
Q. How can contradictory structure-activity relationship (SAR) data be resolved?
Contradictions often arise from substituent electronic effects or assay variability. Strategies include:
- Comparative molecular field analysis (CoMFA): Quantifies steric/electronic contributions of substituents (e.g., methoxy vs. ethoxy groups) .
- Dose-response profiling: Validates activity thresholds across multiple cell lines (e.g., IC₅₀ ranges from 0.5–5.0 μM in cancer models) .
- Crystallographic docking: Resolves binding pose discrepancies (e.g., flipped orientation in COX-2 vs. CDK2) .
Q. What computational methods predict the compound’s mechanism of action?
- Molecular dynamics simulations: Identify stable binding modes in enzyme pockets (e.g., RMSD < 2.0 Å over 100 ns trajectories) .
- QSAR modeling: Links logP values (2.8–3.5) to improved blood-brain barrier penetration .
- DFT calculations: Predicts reactivity of the pyrazole ring (HOMO-LUMO gap = 4.2 eV) toward electrophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
